![molecular formula C12H23NO2 B2456439 (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine CAS No. 2248214-13-1](/img/structure/B2456439.png)
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine, also known as DU-127, is a synthetic compound that has been studied for its potential as a therapeutic agent.
作用機序
The mechanism of action of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and motor performance. Additionally, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been shown to reduce inflammation in the gut and joints, which may contribute to its potential as a treatment for inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine in lab experiments is its high purity and stability. Additionally, the synthesis method has been optimized to provide high yields, which makes it a cost-effective option for researchers. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action and to identify potential drug targets. Finally, there is potential for (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine to be used in combination with other therapeutic agents to enhance its efficacy and reduce side effects.
Conclusion
In conclusion, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine is a synthetic compound that has been studied for its potential as a therapeutic agent. The synthesis method has been optimized to provide high yields and purity, and it has been shown to have neuroprotective and anti-inflammatory effects in animal models. While the mechanism of action is not fully understood, there is potential for (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine to be used in a variety of therapeutic applications. Future research will be needed to fully understand its potential and to identify new avenues for drug development.
合成法
The synthesis of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine involves a multi-step process that includes the reaction between 1,3-dioxane and 3-bromopropylamine, followed by the reaction with sodium hydride and 3-bromopropyne. The final product is obtained through the reaction with sodium borohydride and acetic acid. This method has been optimized to provide high yields and purity of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine.
科学的研究の応用
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been studied for its potential as a therapeutic agent for various diseases and conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, as well as anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine has been studied for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
(2S)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11H,2-9,13H2,1H3/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWLBNCFJFWHAG-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2(CCOCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2(CCOCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

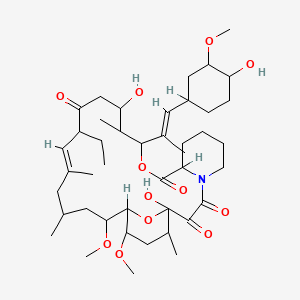
![Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate](/img/structure/B2456357.png)
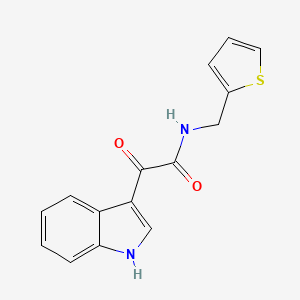
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide](/img/structure/B2456360.png)
![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)
![6-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2456363.png)
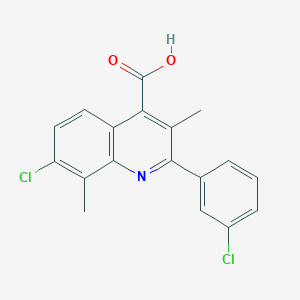
![Tert-butyl 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2456371.png)
![Tert-butyl N-[2-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2456372.png)
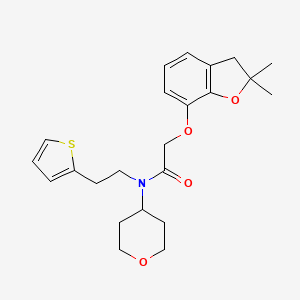

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2456376.png)
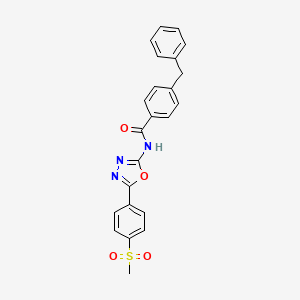
![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)